7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H6N4O |
|---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
7-amino-1,4-dihydroimidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C6H6N4O/c7-3-1-4(11)10-6-5(3)8-2-9-6/h1-2H,(H4,7,8,9,10,11) |
InChI Key |
IUICDGZYWOSADN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(NC1=O)N=CN2)N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 7 Amino 1h Imidazo 4,5 B Pyridin 5 4h One and Its Analogues
De Novo Synthesis of the Imidazo[4,5-b]pyridin-5(4H)-one Core
The foundational synthesis of the imidazo[4,5-b]pyridin-5(4H)-one structure is achieved through several strategic approaches, each offering unique advantages in terms of precursor availability and reaction efficiency. These methods focus on constructing the bicyclic pyridinone-fused imidazole (B134444) system from simpler acyclic or heterocyclic starting materials.
Annulation Reactions for Imidazo[4,5-b]pyridinone Ring Construction
Annulation, the process of building a new ring onto a pre-existing one, is a key strategy for synthesizing the imidazo[4,5-b]pyridinone core. A prominent method involves constructing the pyridine (B92270) portion of the ring system onto a pre-existing imidazole.
One such approach starts with suitably substituted imidazoles. For instance, the pyridine ring can be formed by the annelation of 4-amino-5-ethoxalylimidazoles with compounds containing an active methylene (B1212753) group. This reaction proceeds under dehydrating conditions, where the active methylene compound attacks the ethoxalyl group, leading to cyclization and the formation of the pyridinone ring. researchgate.net Another strategy involves the acylation of 4-amino-5-ethoxalylimidazoles with substituted acetyl chlorides, which is followed by a spontaneous cyclization to yield the desired imidazo[4,5-b]pyridinone scaffold. researchgate.net
A different annulation approach, the Povarov reaction (an aza-Diels-Alder reaction), has been used to obtain related annulated heterocyclic systems. nih.gov While not directly yielding the pyridinone, this method demonstrates the power of cycloaddition reactions in building fused rings. In this type of reaction, an imine reacts with an electron-rich alkene to form a nitrogen-containing six-membered ring. nih.gov
Table 1: Annulation Strategies for Imidazo[4,5-b]pyridinone Core
| Starting Imidazole | Reagent | Key Process | Resulting Structure |
|---|---|---|---|
| 4-Amino-5-ethoxalylimidazole | Active Methylene Compound | Condensation and Dehydrative Cyclization | Imidazo[4,5-b]pyridinone |
| 4-Amino-5-ethoxalylimidazole | Substituted Acetyl Chloride | Acylation and Spontaneous Cyclization | Imidazo[4,5-b]pyridinone |
Reductive Cyclization Approaches to Imidazo[4,5-b]pyridinone Derivatives
Reductive cyclization offers a powerful pathway to the imidazo[4,5-b]pyridinone core, typically by forming one of the rings through the reduction of a nitro group to an amine, which then participates in an intramolecular cyclization.
A notable synthesis involves the reductive cyclization of 4-nitro-1H-imidazol-5-yl di- and tri-carbonyl compounds. rsc.org These precursors, generated from the condensation of 4-nitro-1H-imidazole-5-carbonyl chlorides with activated methylene compounds, undergo cyclization upon reduction. rsc.org This reduction can be achieved either through catalytic hydrogenation, commonly using a palladium catalyst, or by chemical reduction with agents like sodium borohydride (B1222165) in an alkaline solution, also in the presence of palladium. rsc.org This method provides access to highly oxygenated 1-deazapurine derivatives, including 4-hydroxyimidazo[4,5-b]pyridinones. rsc.org
Alternatively, the imidazole ring can be constructed onto a pyridine precursor. One such method involves the reductive cyclization of 2-nitro-3-aminopyridine with aldehydes or ketones. mdpi.com This reaction can be catalyzed by reducing agents like sodium dithionite (B78146) (Na2S2O4) or tin(II) chloride dihydrate (SnCl2·2H2O). mdpi.com The process is believed to involve the initial formation of an imine or enamine, followed by the reduction of the nitro group and subsequent intramolecular cyclization to form the fused imidazole ring. mdpi.com
Table 2: Reductive Cyclization Methods
| Precursor | Reducing Agent/Catalyst | Key Transformation | Product |
|---|---|---|---|
| 4-Nitro-1H-imidazol-5-yl dicarbonyl compound | H2/Palladium | Nitro reduction followed by intramolecular cyclization | 4-Hydroxyimidazo[4,5-b]pyridinone |
| 4-Nitro-1H-imidazol-5-yl dicarbonyl compound | NaBH4/Palladium | Nitro reduction followed by intramolecular cyclization | 4-Hydroxyimidazo[4,5-b]pyridinone |
| 2-Nitro-3-aminopyridine + Aldehyde | Na2S2O4 | Reductive cyclization | 3H-Imidazo[4,5-b]pyridine |
| 2-Nitro-3-aminopyridine + Ketone | SnCl2·2H2O / Formic Acid | Reductive cyclization | 1H-Imidazo[4,5-b]pyridine |
Vicarious Nucleophilic Substitution of Hydrogen (VNSH) in Imidazo[4,5-b]pyridin-5(4H)-one Synthesis
Vicarious Nucleophilic Substitution of Hydrogen (VNSH) is a specialized type of nucleophilic aromatic substitution where a hydrogen atom is replaced by a nucleophile, rather than a typical leaving group like a halogen. wikipedia.org This reaction is particularly effective for electron-deficient aromatic and heterocyclic systems, such as nitroarenes. wikipedia.orgorganic-chemistry.org
A multi-step synthesis for a new imidazo[4,5-b]pyridin-5-one has been developed utilizing VNSH as the key step. researchgate.netclockss.org The synthesis commences with commercially available 4(5)-nitro-1H-imidazole. clockss.org The process involves the following sequence:
VNSH Reaction : 1-Benzyl-4-nitro-1H-imidazole undergoes a VNSH reaction with the carbanion generated from chloroform (B151607) and a strong base like potassium tert-butoxide. This introduces a dichloromethyl group at the 5-position of the imidazole ring. researchgate.netclockss.org
Hydrolysis : The resulting 1-benzyl-5-dichloromethyl-4-nitro-1H-imidazole is then hydrolyzed to the corresponding aldehyde. clockss.org
Knoevenagel Condensation : The aldehyde is subjected to a Knoevenagel condensation with diethyl malonate, often catalyzed by titanium(IV) chloride, to yield a 4-nitroimidazole (B12731) intermediate bearing a diethyl methylenemalonate group. researchgate.netclockss.org
Reductive Cyclization : The final step involves the reduction of the nitro group and subsequent cyclization of the intermediate to form the ethyl 1-benzyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylate. clockss.org
This five-step sequence provides an effective route to the imidazo[4,5-b]pyridinone core from simple starting materials. clockss.orgcrossref.org
One-Pot Synthetic Methods for Imidazo[4,5-b]pyridinone Scaffolds
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. Several one-pot methodologies have been developed for the synthesis of imidazo[4,5-b]pyridines and their derivatives.
One approach involves a three-component heteroannulation reaction. Polysubstituted pyridines can be prepared in a one-pot reaction of an alkynone, a 1,3-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) in an alcoholic solvent. organic-chemistry.org This modified Bohlmann-Rahtz reaction proceeds with complete regioselectivity under mild, acid-free conditions, providing a high-yielding route to the pyridine core that can be part of a larger fused system. organic-chemistry.orgcore.ac.uk
Another one-pot method involves heating commercially available styrenes with N-bromosuccinimide (NBS) in water. rsc.org The in-situ generated α-bromoketone is then reacted with 2-aminopyridines to afford imidazopyridine scaffolds. rsc.org Furthermore, a one-pot tandem reaction involving carbamoyl (B1232498) chloride amination followed by palladium-catalyzed intramolecular urea (B33335) cyclization has been developed to provide efficient access to imidazo[4,5-b]pyridine-2-one and imidazo[4,5-c]pyridine-2-one ring systems. nih.gov
For the synthesis of related imidazo[1,2-a]pyridines, one-pot methods include microwave-assisted reactions of carbohydrates with ammonium acetate and benzoin, and the Groebke–Blackburn–Bienaymé (GBB) three-component reaction between an aldehyde, an amidine, and an isocyanide. nih.govmdpi.com
Catalytic Approaches in Imidazo[4,5-b]pyridinone Synthesis
Catalysis plays a pivotal role in the modern synthesis of heterocyclic compounds, enabling efficient, selective, and often milder reaction conditions. The synthesis of the imidazo[4,5-b]pyridinone core and its analogues benefits from various catalytic systems. nih.gov
Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely used to construct the imidazo[4,5-b]pyridine skeleton. A facile synthesis involves the Pd-catalyzed amide coupling reaction between 3-alkyl or 3-arylamino-2-chloropyridines and primary amides. nih.govorganic-chemistry.org This reaction, often using a catalyst system like tris(dibenzylideneacetone)dipalladium(0) (B46781) with a specialized phosphine (B1218219) ligand, proceeds via in-situ cyclization and dehydration to furnish the fused heterocycle with substituents at the N1 and C2 positions. organic-chemistry.orgresearchgate.net This method provides a regioselective route that can be challenging to achieve otherwise. organic-chemistry.org Direct C-2 alkenylation of the 3H-imidazo[4,5-b]pyridine core has also been achieved using microwave-assisted Pd/Cu co-catalysis. nih.gov
Metal-Exchanged Clays: Heterogeneous catalysts offer advantages in terms of reusability and ease of separation. Al³⁺-exchanged K10 montmorillonite (B579905) clay has been successfully employed as a reusable catalyst for the synthesis of imidazopyridine derivatives via intramolecular cyclization. mdpi.com This represents the first reported use of this type of catalyst for imidazopyridine synthesis. mdpi.com
Other Catalytic Systems: A range of other catalysts have been utilized in the synthesis of imidazo[4,5-b]pyridines. These include:
Tin(II) chloride (SnCl₂·2H₂O): Used as a reductive catalyst in the one-step synthesis from ketones and 2-nitro-3-aminopyridine. mdpi.com
Ytterbium triflate: Catalyzes the condensation of 3,4-diaminopyridine (B372788) with orthoformate to produce imidazo[4,5-c]pyridines. mdpi.com
Copper Iodide (CuI): Used in conjunction with palladium for co-catalyzed direct alkenylation reactions. nih.gov
Table 3: Catalytic Approaches in Imidazo[4,5-b]pyridine Synthesis
| Catalyst System | Reaction Type | Precursors | Reference |
|---|---|---|---|
| Pd(0) / Phosphine Ligand | Amide Coupling / Cyclization | 2-Chloro-3-aminopyridines + Amides | organic-chemistry.org |
| Pd(OAc)₂ / CuI | Direct C-H Alkenylation | Imidazo[4,5-b]pyridine + β-bromostyrenes | nih.gov |
| Al³⁺-K10 Montmorillonite Clay | Intramolecular Cyclization | Diaminopyridine derivatives | mdpi.com |
| SnCl₂·2H₂O | Reductive Cyclization | 2-Nitro-3-aminopyridine + Ketones | mdpi.com |
Functionalization and Derivatization of 7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one and its Precursors
Once the core imidazo[4,5-b]pyridinone ring system is synthesized, further chemical diversity can be introduced through functionalization and derivatization reactions. These modifications are essential for exploring the structure-activity relationships of this class of compounds.
The synthesis of N-polysubstituted imidazo[4,5-b]pyridine-7-one derivatives has been described, highlighting the potential for modification at the nitrogen atoms of the heterocyclic core. nih.gov Alkylation is a common strategy for derivatization. For instance, N-substituted imidazo[4,5-b]pyridines can be prepared by reacting the parent heterocycle with alkyl halides, such as allyl bromide or propargyl bromide. uctm.edunih.gov These reactions are often carried out under basic conditions (e.g., K₂CO₃ in DMF) or using phase-transfer catalysis with catalysts like tetra-n-butylammonium bromide (TBAB). uctm.edunih.gov
Substitution reactions on the pyridine ring are also a viable strategy. For related heterocyclic systems, it has been shown that a chloro substituent can be readily displaced by various nucleophiles, including amino, alkoxy, and arylthio groups, allowing for the introduction of a wide range of functional groups. researchgate.net
Furthermore, direct C-H functionalization is an increasingly important tool in synthetic chemistry. rsc.org For the related imidazo[1,5-a]pyridine (B1214698) scaffold, a metal-free approach has been developed to insert a methylene bridge between two heterocycle molecules by reacting them with formaldehyde, demonstrating a C(sp²)-H functionalization pathway. nih.gov Such strategies could potentially be adapted for the functionalization of the imidazo[4,5-b]pyridinone core.
Table 4: Derivatization of the Imidazo[4,5-b]pyridine Core
| Starting Material | Reagent(s) | Conditions | Type of Functionalization |
|---|---|---|---|
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Allyl Bromide | K₂CO₃, TBAB | N-Alkylation |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Propargyl Bromide | K₂CO₃, TBAB | N-Alkylation |
| 4H-Imidazo[4,5-b]pyridines | 4-Chlorobenzyl Bromide | K₂CO₃, DMF | N-Alkylation |
| 7-Chloro-imidazothiazinone (analogue) | Amines, Alcohols, Thiols | Nucleophilic Substitution | C-Functionalization |
Introduction of Amino Side Chains and their Positional Influence
The introduction of amino groups is a critical step in the synthesis of many biologically active imidazo[4,5-b]pyridines. A common strategy for C2 amination involves initial halogenation of the imidazo[4,5-b]pyridine core, followed by a nucleophilic aromatic substitution (SNAr) with various primary and secondary amines. nih.govresearchgate.net This regioselective two-step process is operationally simple and provides effective access to 2-amino-imidazo[4,5-b]pyridine derivatives. nih.govresearchgate.net
The synthesis of more complex structures, such as those containing amidino groups, also relies on amino precursors. mdpi.com For instance, the creation of amidino-substituted imidazo[4,5-b]pyridines has been achieved using established procedures that begin with cyano precursors, which are themselves often derived from amino intermediates. mdpi.com The positional influence of substituents is crucial; for example, in the related imidazo[4,5-c]pyridin-2-one series, different groups on the N1 and N3 positions are explored to optimize interactions within biological targets. nih.gov
Alkylation Reactions on the Imidazo[4,5-b]pyridinone Skeleton
Alkylation of the imidazo[4,5-b]pyridine scaffold can occur at multiple nitrogen atoms, leading to various regioisomers. fabad.org.tr The mobile hydrogen atom on the imidazole or pyridine ring can be replaced by alkyl groups, fixing the tautomeric form. fabad.org.tr Studies have shown that alkylation of 4H-imidazo[4,5-b]pyridines, such as 6-bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine, with reagents like 4-chlorobenzyl or butyl bromide in the presence of a base like potassium carbonate (K2CO3) in dimethylformamide (DMF) predominantly yields the N4-alkylated regioisomer. fabad.org.trnih.gov The structural confirmation of these regioisomers is critical and is typically achieved using advanced NMR techniques, particularly 2D-NOESY (Nuclear Overhauser Effect Spectroscopy), which can distinguish between the different isomers. fabad.org.trnih.gov
Table 1: Alkylation of Imidazo[4,5-b]pyridine Derivatives
| Starting Material | Alkylating Agent | Base/Solvent | Major Product | Reference |
|---|---|---|---|---|
| 6-Bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine | 1-(chloromethyl)-4-methoxybenzene | K2CO3 / DMF | N4-alkylated regioisomer | fabad.org.tr |
| 2-(substituted-phenyl)-4H-imidazo[4,5-b]pyridines | 4-chlorobenzyl bromide | K2CO3 / DMF | N4-alkylated regioisomers | nih.gov |
| 2-(substituted-phenyl)-4H-imidazo[4,5-b]pyridines | butyl bromide | K2CO3 / DMF | N4-alkylated regioisomers | nih.gov |
Halogenation and Subsequent Cross-Coupling Strategies
Halogenation provides a versatile handle for further functionalization of the imidazo[4,5-b]pyridinone core through cross-coupling reactions. The C2 position is a common site for halogenation, which then enables C-N or C-C bond formation. nih.govresearchgate.net For example, C2 amination is effectively accomplished through C2 halogenation followed by an SNAr reaction with amines. nih.gov
Palladium-catalyzed reactions are particularly powerful tools in this context. A facile synthesis of N1- and C2-substituted imidazo[4,5-b]pyridines utilizes a Pd-catalyzed amidation of 2-chloro-3-amino-pyridines with primary amides, followed by an in-situ cyclization. organic-chemistry.org This method offers a high degree of regioselectivity, which can be challenging to achieve otherwise. organic-chemistry.org The synthesis of bromo-substituted derivatives, such as 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine, often starts from halogenated precursors like 5-bromo-2,3-diaminopyridine, which is then condensed with various aldehydes. mdpi.comeurjchem.com These halogenated intermediates are crucial for building molecular diversity.
Amidino and Cyano Group Introduction
The synthesis of imidazo[4,5-b]pyridines bearing cyano and amidino functionalities has been systematically explored. mdpi.com These derivatives are typically prepared using well-established organic synthesis methods. The introduction of an amidino group often begins with a cyano precursor. mdpi.com Two primary methods have been successfully employed:
The Pinner reaction: This classic method involves treating a nitrile (cyano group) with an alcohol in the presence of an acid catalyst to form an imino ether hydrohalide (a Pinner salt), which is then reacted with ammonia (B1221849) or an amine to yield the amidine.
Reaction with Lithium Hexamethyldisilazane (LiHMDS): An alternative route involves the reaction of the cyano precursor with LiHMDS to form the amidino derivative. mdpi.com
These optimized procedures have been used to create a series of cyano- and amidino-substituted imidazo[4,5-b]pyridines for biological evaluation, highlighting the importance of these functional groups in medicinal chemistry. mdpi.com
Multi-component Reactions for Imidazo[4,5-b]pyridinone Diversity
Multi-component reactions (MCRs) offer a highly efficient pathway to generate complex molecular scaffolds like the imidazo[4,5-b]pyridinone core in a single step, aligning with the principles of atom economy and procedural simplicity. One notable example is the one-pot, three-component synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivatives. researchgate.net This reaction combines pyridine-2,3-diamine, anilines, and diethylphthalate using phosphoric acid as an effective catalyst in a glycerol (B35011) medium. researchgate.net The process is characterized by short reaction times, straightforward workup, and excellent product yields. researchgate.net While many MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, have been extensively used for the related imidazo[1,2-a]pyridine (B132010) scaffold, their application demonstrates the power of MCRs in rapidly building heterocyclic libraries from simple starting materials. mdpi.com
Green Chemistry Considerations in Imidazo[4,5-b]pyridinone Synthesis
Modern synthetic chemistry places increasing emphasis on environmentally friendly methods, and the synthesis of imidazo[4,5-b]pyridinones is no exception. Several green chemistry approaches have been successfully applied.
Use of Green Solvents: The synthesis of imidazo[4,5-b]pyridine derivatives has been achieved in environmentally benign solvents like glycerol or a water-isopropanol (H2O-IPA) mixture. researchgate.netnih.govacs.org These solvents are non-toxic and non-flammable, offering safer alternatives to traditional chlorinated solvents. nih.govacs.orggoogle.com The use of a H2O-IPA medium in a tandem SNAr/nitro reduction/heteroannulation sequence from 2-chloro-3-nitropyridine (B167233) provides a clean and efficient route to the scaffold. nih.govacs.org
Microwave-Assisted Synthesis: Microwave irradiation has been employed for the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives. eurjchem.com This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. eurjchem.com
Catalysis: The use of reusable heterogeneous catalysts, such as Al³⁺-exchanged K10 montmorillonite clay, has been reported for imidazopyridine synthesis, providing excellent yields while allowing for easy catalyst recovery and reuse. mdpi.com
These methodologies demonstrate a commitment to developing more sustainable synthetic pathways for this important class of heterocyclic compounds. sioc-journal.cn
Solid-Phase Synthesis Techniques for Imidazo[4,5-b]pyridinone Derivatives
Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries, and it has been effectively applied to the imidazo[4,5-b]pyridinone skeleton. One described method involves attaching 2-amino-3-nitropyridine (B1266227) to Wang resin through a carbamate (B1207046) linkage. nih.gov The synthesis proceeds on the solid support through a sequence of reactions:
Nitro Group Reduction: The nitro group is reduced, typically using tin(II) chloride (SnCl₂·2H₂O). nih.gov
Reductive Alkylation: An aldehyde is introduced via reductive alkylation. nih.gov
Cyclative Cleavage: The final imidazo[4,5-b]pyridin-2-one product is released from the resin through cyclative cleavage. nih.gov
Another solid-phase approach involves reacting polymer-supported amines with a pyridine moiety, followed by an SNAr reaction, nitro group reduction, and cyclization with aldehydes to yield the desired imidazo[4,5-b]pyridines. acs.org These methods are highly amenable to automation and the creation of diverse derivative libraries for screening purposes. nih.gov
Structure Activity Relationship Sar Studies of 7 Amino 1h Imidazo 4,5 B Pyridin 5 4h One Analogues
Impact of Substituent Position and Nature on Biological Activity.nih.govmdpi.com
The biological activity of 7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one analogues is highly sensitive to the position and chemical nature of various substituents on the heterocyclic core. Researchers have explored these modifications to map the pharmacophore and enhance the desired biological effects.
Regioisomeric Effects on Biological Potency.nih.gov
Regioisomers, which have the same molecular formula but differ in the spatial arrangement of their atoms, often exhibit distinct biological activities. In the context of imidazo[4,5-b]pyridinone analogues, the placement of substituents on the pyridine (B92270) or imidazole (B134444) ring can lead to significant variations in potency. nih.govmdpi.com For instance, the migration of a substituent from one position to another can alter the molecule's electronic distribution and steric profile, thereby affecting its interaction with the active site of a target enzyme. These regioisomeric effects are a key consideration in the design of more potent and selective inhibitors. nih.gov
Effects of Halogen and Amidino Substitutions.nih.govmdpi.commdpi.com
The introduction of halogen atoms and amidino groups at specific positions of the imidazo[4,5-b]pyridine ring system has been shown to modulate the antiproliferative activity of these compounds. mdpi.com
Halogen Substitutions: The addition of a bromine atom to the pyridine nucleus, for example, has been observed to markedly increase the antiproliferative activity of imidazo[4,5-b]pyridines. mdpi.com This effect is likely due to a combination of factors, including the electronic and steric properties of the halogen, which can influence binding affinity and metabolic stability.
Amidino Substitutions: The presence of an amidino group at the phenyl ring has also been identified as a key feature for potent biological activity. mdpi.com Unsubstituted amidino groups and certain substituted amidino moieties, such as the 2-imidazolinyl group, have shown promising inhibitory activity at sub-micromolar concentrations against specific cancer cell lines. mdpi.com The basicity and hydrogen-bonding capacity of the amidino group are thought to be crucial for its interaction with the biological target.
Table 1: Antiproliferative Activity of Bromo- and Amidino-Substituted Imidazo[4,5-b]pyridines This table is interactive. You can sort and filter the data.
| Compound | Substitution | Cell Line | IC50 (µM) |
|---|---|---|---|
| 10 | Bromo-substituted, unsubstituted amidino group | SW620 (Colon Carcinoma) | 0.4 |
| 14 | Bromo-substituted, 2-imidazolinyl group | SW620 (Colon Carcinoma) | 0.7 |
| 15 | Hexacyclic amidino group | Acute Lymphoblastic Leukemia | 17.0 |
| 16 | Isopropyl-amidino group | Acute Lymphoblastic Leukemia | 11.9 |
| 16 | Isopropyl-amidino group | Non-Hodgkin Lymphoma | 12.1 |
IC50 values represent the concentration required to inhibit 50% of cell growth. Data sourced from a study on the biological activity of amidino-substituted imidazo[4,5-b]pyridines. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling in Imidazo[4,5-b]pyridinone Research.nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net In the study of imidazo[4,5-b]pyridinone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been instrumental in understanding the structural requirements for potent kinase inhibition. nih.gov
Comparative Molecular Field Analysis (CoMFA).nih.gov
CoMFA is a 3D-QSAR method that correlates the biological activity of a set of molecules with their steric and electrostatic fields. scispace.com These fields are calculated on a 3D grid surrounding the aligned molecules. The resulting model can be visualized as contour maps, indicating regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. nih.gov For imidazo[4,5-b]pyridine derivatives, CoMFA studies have been performed to identify key structural features responsible for their activity as Aurora A kinase inhibitors. nih.gov The models generated from these studies have shown good predictive power, aiding in the design of new analogues with potentially improved potencies. nih.gov
Comparative Molecular Similarity Indices Analysis (CoMSIA).nih.gov
CoMSIA is another 3D-QSAR technique that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. nih.govmdpi.com This method uses a Gaussian function to calculate molecular similarity indices, which often results in more easily interpretable contour maps compared to CoMFA. nih.govmdpi.com In the investigation of imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors, CoMSIA models have been developed alongside CoMFA models. nih.gov These CoMSIA models have also demonstrated high predictive ability and have provided valuable insights into the structural requirements for enhancing inhibitory activity. nih.gov The contour maps generated from CoMSIA can guide medicinal chemists in modifying a lead compound to improve its binding affinity by suggesting where to add or remove specific physicochemical properties. nih.gov
Table 2: QSAR Model Validation for Imidazo[4,5-b]pyridine Derivatives as Aurora A Kinase Inhibitors This table is interactive. You can sort and filter the data.
| Model | Training Set Size | Test Set Size | r(cv)² | r² | r(pred)² |
|---|---|---|---|---|---|
| CoMFA | 48 | Not Specified | 0.774 | 0.975 | 0.933 |
| CoMSIA | 48 | Not Specified | 0.800 | 0.977 | 0.959 |
r(cv)²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; r(pred)²: predictive correlation coefficient for the external test set. Data from molecular modeling studies on imidazo[4,5-b]pyridine derivatives. nih.gov
Pharmacophore Elucidation for Targeted Biological Activities
The elucidation of a pharmacophore model is a critical step in understanding the interaction between a ligand and its biological target. For the imidazo[4,5-b]pyridine scaffold, pharmacophore models have been developed through the rational design and analysis of various analogues, identifying key structural features essential for specific biological activities.
A notable example involves the design of potent anaplastic lymphoma kinase (ALK) inhibitors based on a 7-amino-6-chloro-3H-imidazo[4,5-b]pyridine scaffold. researchgate.net This was achieved by rationally designing from a 5-chloro-2,4-diaminopyrimidine pharmacophore, ensuring the retention of crucial binding elements. researchgate.net This approach allowed for the successful orientation of side chains into favorable trajectories, demonstrating that potency and selectivity determinants from a parent series could be directly applied to this new scaffold. researchgate.net
Similarly, studies on related imidazo[4,5-c]pyridine and imidazo[4,5-c]quinoline structures have highlighted key pharmacophoric features for other targets like Toll-like receptor 7 (TLR7) and various kinases. For instance, in the context of TLR7 agonism, the core imidazo[4,5-c]pyridine structure is a key component, with specific substitutions at the N1, C2, and N6 positions being critical for potency and selectivity. rsc.org For kinase inhibition, the imidazo[4,5-b]pyridine scaffold serves as a purine (B94841) isostere, with specific moieties at the C7 position, such as a 1-benzyl-1H-pyrazol-4-yl group, being crucial for interacting with the target kinase, like Aurora-A. nih.gov The orientation of substituents on this pyrazole (B372694) ring can significantly alter the binding mode within the kinase's active site. nih.gov
The general pharmacophore for kinase inhibition by imidazo[4,5-b]pyridine derivatives often includes:
The core heterocyclic scaffold for hinge-binding.
Specific substituents at the C7-position to interact with the P-loop or post-hinge regions. nih.gov
Substituents on the imidazole nitrogen to modulate solubility and cell permeability.
These examples underscore the importance of identifying and maintaining key pharmacophoric features when designing new analogues to achieve desired biological activities.
Rational Design Principles for Novel Imidazo[4,5-b]pyridinone Analogues
The rational design of novel imidazo[4,5-b]pyridinone analogues is guided by established structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. Research on related imidazopyridine and imidazoquinoline scaffolds provides a clear framework for these design principles.
One key principle is the strategic modification of substituents at various positions of the heterocyclic core. For instance, in the development of TLR7 agonists based on the 1H-imidazo[4,5-c]pyridine scaffold, it was found that an N1-benzyl and a C2-butyl substituent were optimal. rsc.org While N4-acyl or -alkyl substitutions were detrimental to activity, N6-benzyl substituents were shown to confer TLR7-specific activity. rsc.org Furthermore, the introduction of electron-rich substituents at the N6 position led to an increase in potency. rsc.org
In the context of kinase inhibitors, rational design has been employed to enhance potency and selectivity. For example, starting from the dual PI3K/mTOR inhibitor NVP-BEZ235, which has a 1H-imidazo[4,5-c]quinoline core, analogues were designed to improve efficacy against Trypanosoma brucei. acs.orgacs.org Modifications at the R3 position of the quinoline (B57606) ring showed that heteroaromatic substituents, such as pyridine and methyl-imidazole, yielded highly potent compounds. acs.orgacs.org Opening the imidazolone (B8795221) ring to a free amine resulted in a significant loss of potency, highlighting the importance of this structural feature. acs.org
The table below illustrates the effect of various substituents on the anti-trypanosomal activity of NVP-BEZ235 analogues. acs.org
| Compound | R3 Substituent | EC50 (nM) | Selectivity (Host Cell TC50 / EC50) |
| 4a | 4-pyridine | 136 | 25 |
| 4c | Phenyl | >1000 | - |
| 4e | Methyl-imidazole | 51 | 12 |
| 20 | Free amine (ring-opened) | 767 | - |
Similarly, for the development of Aurora kinase inhibitors based on the 3H-imidazo[4,5-b]pyridine scaffold, the introduction of a 1-benzyl-1H-pyrazol-4-yl moiety at the C7 position was a key design choice. nih.gov Subsequent modifications to the benzyl (B1604629) group allowed for the fine-tuning of the molecule's interaction with the kinase, leading to distinct binding modes. nih.gov For example, compounds 7a and 14d were found to interact with the P-loop, whereas 14a and 14b engaged with Thr217 in the post-hinge region. nih.gov This demonstrates the principle of using substituent modifications to control the binding orientation and achieve desired interactions with the target protein. nih.gov
The table below shows different C7-substituents and their resulting interactions with Aurora-A. nih.gov
| Compound | C7-Substituent | Interaction Region |
| 7a | 1-benzyl-1H-pyrazol-4-yl | P-loop |
| 14a | 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-yl | Post-hinge (Thr217) |
| 14b | 1-(pyridin-3-ylmethyl)-1H-pyrazol-4-yl | Post-hinge (Thr217) |
| 14d | 1-(4-fluorobenzyl)-1H-pyrazol-4-yl | P-loop |
Advanced Computational and Theoretical Studies in Imidazo 4,5 B Pyridinone Research
Quantum Chemical Calculations (DFT, TD-DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for investigating the intrinsic properties of molecules. For the imidazo[4,5-b]pyridine scaffold, these methods provide deep insights into the electronic characteristics that govern the chemical behavior and potential applications of its derivatives.
Electronic Structure and Reactivity Analysis
DFT calculations are frequently employed to understand the electronic structure and reactivity of imidazo[4,5-b]pyridine derivatives. uctm.edunih.gov These studies typically involve optimizing the molecular geometry and then calculating various electronic parameters.
Key analyses include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (Δε) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov For instance, in a study of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives, the HOMO-LUMO gap was used to analyze the intermolecular and intramolecular charge transfer. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. This is vital for predicting how the molecule will interact with other chemical species, including biological receptors.
A study on new imidazo[4,5-b]pyridine derivatives utilized the DFT/B3LYP method with the 6-31G(d,p) basis set to investigate global and local reactivity, providing insights into their potential as corrosion inhibitors. uctm.edu
Table 1: Example of Calculated Electronic Properties for Imidazo[4,5-b]pyridine Derivatives (Note: This table is illustrative and based on data for various derivatives, not specifically 7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one)
| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (Δε) (eV) | Method | Reference |
|---|---|---|---|---|---|
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | -6.21 | -1.89 | 4.32 | DFT/B3LYP/6311G | nih.gov |
| N-alkylated imidazo[4,5-b]pyridine | -5.98 | -1.54 | 4.44 | DFT/B3LYP/6311G | nih.gov |
Protonation Equilibria Studies
The imidazo[4,5-b]pyridine core contains multiple nitrogen atoms that can be protonated, and the preferred protonation site significantly influences the molecule's biological activity and physicochemical properties. DFT calculations are used to determine the relative energies of the different protonated forms (tautomers and regioisomers), thereby predicting the most stable species in equilibrium.
For the general imidazo[4,5-b]pyridine scaffold, computational studies have shown that the imidazole (B134444) nitrogen is typically the most basic and thus the primary site of protonation. mdpi.com A comprehensive analysis of tetracyclic imidazo[4,5-b]pyridine-based molecules confirmed through DFT calculations that the imidazole nitrogen's higher basicity is a common feature across various derivatives. mdpi.com Understanding these equilibria is critical, as the specific tautomeric or protonation state can be the biologically active form required for interaction with a protein target.
Spectroscopic Property Prediction
Theoretical calculations are invaluable for interpreting experimental spectra. DFT and TD-DFT methods can predict vibrational (IR, Raman) and electronic (UV-Vis) spectra with a high degree of accuracy.
Vibrational Spectra: By calculating the harmonic vibrational frequencies, researchers can assign the peaks observed in experimental IR and Raman spectra to specific vibrational modes of the molecule. This was done for 1H-imidazo[4,5-b]pyridine, where DFT calculations helped to identify the normal modes unique to the imidazopyridine skeleton. researchgate.net
Electronic Spectra: TD-DFT is used to calculate the energies of electronic transitions from the ground state to various excited states. This allows for the prediction of the absorption maxima (λmax) in UV-Vis spectra, providing insights into the electronic nature of the chromophore. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These methods are central to modern drug discovery and are widely applied to the imidazo[4,5-b]pyridine class of compounds.
Ligand-Protein Binding Mode Prediction
Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. The process involves sampling numerous possible conformations and scoring them based on a force field to estimate the binding affinity (e.g., in kcal/mol).
For example, a series of novel 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were designed as potential antitubercular agents. nih.gov Molecular docking studies were performed to investigate their interaction with the DprE1 enzyme, a key target in Mycobacterium tuberculosis. The simulations showed promising interactions with amino acid residues in the active site, helping to rationalize the observed biological activity. nih.gov Similarly, other imidazo[4,5-b]pyridine derivatives were docked into the active site of lumazine (B192210) synthase to explore their potential as antimicrobial agents. nih.gov
Following docking, MD simulations can be used to refine the binding pose and assess the stability of the ligand-protein complex over time. An MD simulation tracks the motions of all atoms in the system, providing a dynamic view of the binding interactions and how they fluctuate. samipubco.com
Identification of Key Structural Requirements for Activity
By analyzing the results of docking and MD simulations, researchers can identify the key structural features of the ligand that are essential for binding and biological activity. This is a critical part of the structure-activity relationship (SAR) analysis.
Key insights from these simulations include:
Hydrogen Bonds: Identifying specific hydrogen bond donors and acceptors on the ligand and their corresponding partners in the protein's active site.
Hydrophobic Interactions: Mapping the interactions between nonpolar regions of the ligand and hydrophobic pockets in the protein.
Pi-Stacking and Cation-Pi Interactions: Recognizing interactions involving aromatic rings.
In studies of imidazo[1,2-a]pyridine (B132010) derivatives targeting oxidoreductase, docking results highlighted essential interactions with key amino acids like His 222, Tyr 216, and Lys 270, which were correlated with high binding affinity and potent anticancer activity. researchgate.net This information is invaluable for guiding the design of new, more potent analogues by modifying the ligand's structure to optimize these crucial interactions.
Table 2: Example of Molecular Docking Results for Imidazo[4,5-b]pyridine Derivatives (Note: This table is illustrative and based on data for various derivatives and targets, not specifically this compound)
| Derivative Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine | Oxidoreductase | -9.207 | His 222, Tyr 216, Lys 270 | researchgate.net |
| 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine | DprE1 | -7.8 | Not specified | nih.gov |
3D-QSAR Methodologies (CoMFA, CoMSIA) for Imidazo[4,5-b]pyridinone Derivatives
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal in understanding how the structural features of a molecule relate to its biological activity. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely used 3D-QSAR methods that have been successfully applied to imidazo[4,5-b]pyridine derivatives to elucidate the key structural requirements for their inhibitory activities against various biological targets.
One such study focused on a series of sixty imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora A kinase, a key enzyme in cell division and a target for cancer therapy. nih.gov The CoMFA and CoMSIA models developed in this study demonstrated high statistical reliability and predictive power. nih.gov The CoMFA model yielded a leave-one-out cross-validated correlation coefficient (r(cv)²) of 0.774 and a non-cross-validated correlation coefficient (r²) of 0.975. The CoMSIA model showed even better statistical results with an r(cv)² of 0.800 and an r² of 0.977. nih.gov The predictive ability of these models was confirmed through external validation, with predictive r² (r(pred)²) values of 0.933 for CoMFA and 0.959 for CoMSIA. nih.gov These robust models, along with 3D contour maps, have helped identify crucial structural features responsible for the observed activity, thereby guiding the design of new, more potent analogues. nih.gov
Similarly, a 3D-QSAR study was conducted on a series of tetrahydro-3H-imidazo[4,5-c]pyridine derivatives, which are isomers of the [4,5-b] series, as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase, another important target in oncology. nih.gov The developed CoMFA model, using the Gasteiger-Marsili charge scheme, produced statistically significant results, with a cross-validated correlation coefficient (q²) of 0.635 and a coefficient of determination (r²) of 0.930. nih.gov This model also exhibited reasonable predictive power, with a predictive correlation coefficient of 0.582, and its robustness was confirmed through various validation techniques. nih.gov
The statistical parameters from these studies underscore the reliability and predictive capacity of the generated models.
| Model | Target | q² or r(cv)² | r² | r(pred)² | Reference |
|---|---|---|---|---|---|
| CoMFA | Aurora A Kinase | 0.774 | 0.975 | 0.933 | nih.gov |
| CoMSIA | Aurora A Kinase | 0.800 | 0.977 | 0.959 | nih.gov |
| CoMFA | VEGFR-2 Kinase | 0.635 | 0.930 | 0.582 | nih.gov |
These 3D-QSAR studies provide valuable insights for the rational design and optimization of novel imidazo[4,5-b]pyridinone-based inhibitors for therapeutic applications.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis has been instrumental in understanding the crystal packing of various imidazo[4,5-b]pyridine derivatives. By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, researchers can identify and analyze the nature and extent of different non-covalent interactions.
Another study on newly synthesized imidazo[4,5-b]pyridine derivatives also employed Hirshfeld surface analysis to identify the closest contacts between active atoms in the compounds. nih.gov This analysis, in conjunction with other computational methods, provides a comprehensive understanding of the forces governing the supramolecular architecture of these compounds. nih.gov
The percentage contributions of the most significant intermolecular contacts for 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine are detailed in the table below.
| Intermolecular Contact | Contribution (%) | Reference |
|---|---|---|
| H⋯H | 35.9 | nih.gov |
| H⋯Cl/Cl⋯H | 15.0 | nih.gov |
| H⋯C/C⋯H | 12.4 | nih.gov |
| H⋯Br/Br⋯H | 10.8 | nih.gov |
| H⋯N/N⋯H | 7.5 | nih.gov |
| C⋯Br/Br⋯C | 5.9 | nih.gov |
| C⋯C | 5.5 | nih.gov |
| C⋯N/N⋯C | 4.0 | nih.gov |
Monte Carlo Simulations in Material Science Applications
Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of material science, these simulations have been effectively used to study the behavior of imidazo[4,5-b]pyridine derivatives at interfaces, particularly for predicting their potential as corrosion inhibitors.
A study investigating new imidazo[4,5-b]pyridine derivatives utilized Monte Carlo simulations to estimate the affinity of these compounds for adsorption onto various metallic surfaces. nih.gov The simulations revealed that the studied compounds exhibit a significant tendency to adsorb onto an iron surface compared to other metals. nih.gov This strong adsorption is indicative of their potential to form a protective layer on the metal surface, thereby inhibiting corrosion. The study predicted that one of the synthesized derivatives would act as an effective corrosion inhibitor in acidic environments. nih.gov
These simulations provide a theoretical framework for understanding and predicting the performance of imidazo[4,5-b]pyridinone-based materials in specific applications, such as corrosion protection, and offer a valuable tool for the rational design of new, more effective corrosion inhibitors. nih.gov
Biological Activities and Mechanistic Insights of Imidazo 4,5 B Pyridinone Derivatives
Antiproliferative and Cytostatic Effects
Imidazo[4,5-b]pyridine derivatives have demonstrated notable antiproliferative and cytostatic effects across various cancer cell lines. researchgate.netnih.gov Their structural similarity to endogenous purines allows them to interact with various biological targets, leading to the inhibition of cancer cell growth and proliferation. rjsocmed.com
Activity Against Specific Cancer Cell Lines (e.g., HCT116, MCF-7)
Several studies have highlighted the efficacy of imidazo[4,5-b]pyridine derivatives against specific cancer cell lines, including the human colon carcinoma cell line HCT116 and the human breast adenocarcinoma cell line MCF-7.
For instance, a series of s-triazine Schiff base derivatives incorporating the imidazo[4,5-b]pyridine moiety were evaluated for their anti-proliferative activity against MCF-7 and HCT-116 cells. researchgate.net Notably, compounds 7d and 7f in this series exhibited potent inhibitory activity. researchgate.net Another study reported that novel pyrazolopyridine nanocrystals demonstrated antiproliferative effects against HCT-116 and HT-29 colorectal cancer cell lines. bau.edu.lb Specifically, the nanocrystal formulation DZ-BAU2021-14N showed a lower IC50 value on HCT-116 cells compared to the free drug. bau.edu.lb
Furthermore, research on other related heterocyclic compounds has also shown activity against these cell lines. For example, the sonicated peel extract of Punica granatum L. displayed an IC50 value of 130±4.5 μg mL-1 against MCF-7 cells. nih.gov Additionally, certain purine (B94841) derivatives have been shown to be potent cytotoxic agents against MCF-7 and HCT-116 cell lines, with some showing single-digit micromolar IC50 values. researchgate.net
Table 1: Antiproliferative Activity of Selected Imidazo[4,5-b]pyridine Derivatives and Other Compounds
| Compound/Extract | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| s-Triazine Schiff base derivative (7d) | MCF-7, HCT-116 | Potent activity | researchgate.net |
| s-Triazine Schiff base derivative (7f) | MCF-7, HCT-116 | Potent activity | researchgate.net |
| DZ-BAU2021-14N (nanocrystals) | HCT-116 | 22 µM | bau.edu.lb |
| DZ-BAU2021-14 (free drug) | HCT-116 | 27 µM | bau.edu.lb |
| Roscovitine | HCT-116 | 12.24 µM | bau.edu.lb |
| Roscovitine | HT-29 | 14.6 µM | bau.edu.lb |
Mechanistic Investigations of Antiproliferative Action (e.g., kinase inhibition, DNA/RNA binding)
The antiproliferative effects of imidazo[4,5-b]pyridine derivatives are often attributed to their ability to inhibit key cellular enzymes, such as protein kinases, and to interact with nucleic acids.
Kinase Inhibition:
A significant body of research has focused on the development of imidazo[4,5-b]pyridine derivatives as kinase inhibitors. rjsocmed.com For example, optimization of an imidazo[4,5-b]pyridine-based series of Aurora kinase inhibitors led to the identification of a potent dual inhibitor of Aurora kinases and FLT3 kinase. nih.govacs.org This compound, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (27e), demonstrated strong inhibitory activity against Aurora-A, Aurora-B, and FLT3 kinases, including clinically relevant mutants. nih.gov Similarly, a series of imidazo[4,5-c]pyridin-2-one derivatives were designed and synthesized as Src family kinase (SFK) inhibitors for the potential treatment of glioblastoma. nih.gov Several of these compounds exhibited submicromolar inhibition of Src and Fyn kinases. nih.gov
The inhibitory mechanism of these compounds often involves competitive binding to the ATP-binding site of the kinase domain. wikipedia.org For instance, molecular dynamics simulations of the most active imidazo[4,5-c]pyridin-2-one derivative, compound 1s, revealed its possible binding patterns within the ATP binding site of SFKs. nih.gov
DNA/RNA Binding:
In addition to kinase inhibition, some imidazo[4,5-b]pyridine derivatives exert their antiproliferative effects by interacting with DNA. For example, tetracyclic triaza-benzo[c]fluorenes bearing a 2-imidazolinyl moiety, derived from imidazo[4,5-b]pyridine, have been shown to intercalate into double-stranded DNA, leading to a potent broad-spectrum antiproliferative effect. nih.govmdpi.com
Antimicrobial Potential
Besides their anticancer properties, imidazo[4,5-b]pyridine derivatives have also been explored for their antimicrobial activity. rjsocmed.comresearchgate.net
Antibacterial Activity
The antibacterial potential of imidazo[4,5-b]pyridine derivatives has been investigated against both Gram-positive and Gram-negative bacteria. While some studies have reported a lack of significant antibacterial activity for certain derivatives nih.govnih.gov, others have identified compounds with notable effects.
For instance, a study on amidino-substituted imidazo[4,5-b]pyridines found that most of the tested compounds lacked antibacterial activity, with the exception of compound 14, which showed moderate activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 32 μM. nih.gov In another study, imidazo[4,5-b]pyridine derivatives 4 and 6 were tested against Bacillus cereus (Gram-positive) and Escherichia coli (Gram-negative). mdpi.com The results indicated that B. cereus was more sensitive to these compounds compared to E. coli. mdpi.com Specifically, compound 6 was able to inhibit the growth of E. coli. mdpi.com
Antifungal Activity
The antifungal activity of imidazo[4,5-b]pyridine derivatives has also been a subject of investigation. researchgate.net For example, 2,6-Bis-(4-chloro-phenyl)-1-[2-(3H-imidazo[4,5-b]pyridin-2-yl)-ethoxy]-3,5-dimethyl-piperidin-4-one has been reported to possess antimycotic activity against Aspergillus flavus. mdpi.com A broader study on imidazo[4,5-b]pyridine derivatives showed that several compounds exhibited potent activity against various fungi, comparable to the standard drug Fluconazole. researchgate.net
Antitubercular Activity
Several imidazo[4,5-b]pyridine derivatives have shown promise as antitubercular agents. A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were synthesized and screened for their in vitro activity against Mycobacterium tuberculosis (H37Rv). nih.gov Four compounds from this series, 5c, 5g, 5i, and 5u, were identified as potent analogs with MIC values of 0.6, 0.5, 0.8, and 0.7 μmol/L, respectively. nih.gov Computational studies suggested that these compounds may act as DprE1 inhibitors. nih.gov
Another study focused on the quantitative structure-activity relationships (QSAR) of imidazo[4,5-b]pyridine derivatives with potential tuberculostatic activity. nih.gov This research highlighted that the hydrophobicity of the compounds was a decisive factor for their activity against Mycobacterium tuberculosis. nih.gov
Table 2: Antitubercular Activity of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine Derivatives
| Compound | MIC (μmol/L) against M. tuberculosis H37Rv | Reference |
|---|---|---|
| 5c | 0.6 | nih.gov |
| 5g | 0.5 | nih.gov |
| 5i | 0.8 | nih.gov |
Antiviral Efficacy
Imidazo[4,5-b]pyridine derivatives have demonstrated notable efficacy against a variety of viruses, positioning them as a promising scaffold for the development of novel antiviral agents.
Research has highlighted the potent antiviral effects of imidazo[4,5-b]pyridine and its isomeric cousin, imidazo[4,5-c]pyridine, against several RNA viruses. A series of imidazo[4,5-c]pyridines were developed and tested for their activity against the Bovine Viral Diarrhea Virus (BVDV) , a pestivirus that causes significant economic losses in cattle. nih.govnih.gov Through extensive modifications, a highly active and selective molecule against BVDV was identified. nih.gov It was observed that the presence of a fluorine atom on the phenyl ring at the 2-position led to a decrease in activity, while larger substituents on the benzyl (B1604629) group were also associated with reduced efficacy. nih.gov
Furthermore, certain amidino-substituted imidazo[4,5-b]pyridine derivatives have shown selective, albeit moderate, activity against the Respiratory Syncytial Virus (RSV) . mdpi.comnih.gov Specifically, a bromo-substituted derivative with an unsubstituted phenyl ring exhibited an EC₅₀ of 21 μM, and a para-cyano-substituted derivative showed an EC₅₀ of 58 μM against RSV. nih.gov
Table 1: Antiviral Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound Type | Target Virus | Activity (EC₅₀) | Reference |
|---|---|---|---|
| Bromo-substituted imidazo[4,5-b]pyridine | Respiratory Syncytial Virus (RSV) | 21 μM | nih.gov |
| Para-cyano-substituted imidazo[4,5-b]pyridine | Respiratory Syncytial Virus (RSV) | 58 μM | nih.gov |
The mechanism underlying the antiviral action of many imidazopyridine derivatives is the inhibition of viral enzymes crucial for replication. A key target is the RNA-dependent RNA polymerase (RdRp) , an enzyme essential for the replication of RNA viruses. nih.govnih.govnih.gov The active imidazo[4,5-c]pyridine derivatives against BVDV were found to interact with the viral RdRp. nih.gov This interaction disrupts the normal function of the enzyme, thereby inhibiting viral replication. The inhibition of RdRp is a common strategy for antiviral drug development, as this enzyme is present in many different viruses. nih.govnih.gov
Anti-inflammatory Response Modulation
Imidazo[4,5-b]pyridine derivatives have also been recognized for their significant anti-inflammatory properties, which are attributed to their ability to modulate various components of the inflammatory cascade. mdpi.comnih.govnih.gov
An important finding is the ability of an imidazo[4,5-b]pyridine derivative, referred to as compound 22 in a study, to mitigate the inflammatory response in human retinal pigment epithelial (ARPE-19 cells ). nih.gov This compound was shown to diminish the inflammatory effects induced by tert-butyl hydroperoxide, which is particularly relevant in the context of retinal ischemia. nih.gov The study of inflammatory responses in ARPE-19 cells is crucial for understanding diseases like age-related macular degeneration. semanticscholar.org
The anti-inflammatory effects of imidazo[4,5-b]pyridine derivatives are further substantiated by their ability to inhibit key pro-inflammatory cytokines. In the context of retinal ischemia, elevated levels of Tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) are observed. nih.gov The aforementioned compound 22, with its imidazo[4,5-b]pyridine structure, has been studied for its capacity to inhibit these inflammatory mediators. nih.gov Furthermore, research on other imidazopyridine derivatives has demonstrated their potential to significantly reduce the expression of pro-inflammatory cytokines in various contexts, such as neuropathic pain. nih.gov
Table 2: Anti-inflammatory Activity of an Imidazo[4,5-b]pyridine Derivative
| Cell Line | Inflammatory Stimulus | Effect | Inhibited Factors | Reference |
|---|---|---|---|---|
| ARPE-19 | tert-butyl hydroperoxide | Diminished inflammatory response | TNF-α, IL-6 | nih.gov |
Antioxidative and Antiglycation Properties
In addition to their antiviral and anti-inflammatory activities, imidazo[4,5-b]pyridine derivatives have demonstrated potential as antioxidative and antiglycation agents.
A series of novel imidazo[4,5-b]pyridine benzohydrazones have been synthesized and evaluated for their antiglycation and antioxidative potential. researchgate.net The Maillard reaction, a chemical reaction between amino acids and reducing sugars, can lead to the formation of advanced glycation endproducts (AGEs), which are implicated in various chronic diseases. The study found that di- and trihydroxy-substituted imidazo[4,5-b]pyridine benzohydrazones exhibited good antiglycation activity, with one compound showing a potent IC₅₀ value of 140.16 ± 0.36 µM, which is more potent than the standard, Rutin. researchgate.net
The antioxidative properties of these derivatives are linked to their high redox potential and their ability to donate electrons. researchgate.net One of the synthesized compounds demonstrated the highest antioxidant activity with an EC₅₀ of 26.12 µM, surpassing the reference compound gallic acid. researchgate.net Furthermore, novel unsubstituted and N-substituted imidazo[4,5-b]pyridine derived acrylonitriles have also been confirmed to have antioxidative potential, with some derivatives showing significantly improved activity compared to the standard antioxidant BHT. mdpi.com
Table 3: Antioxidative and Antiglycation Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound Type | Activity | Potency | Reference |
|---|---|---|---|
| Imidazo[4,5-b]pyridine benzohydrazone | Antiglycation | IC₅₀: 140.16 ± 0.36 µM | researchgate.net |
| Imidazo[4,5-b]pyridine benzohydrazone | Antioxidative | EC₅₀: 26.12 µM | researchgate.net |
| Imidazo[4,5-b]pyridine derived acrylonitriles | Antioxidative | Significantly improved vs. BHT | mdpi.com |
Modulation of Neurological Pathways and Central Nervous System Effects
The structural similarity of imidazo[4,5-b]pyridines to endogenous purines allows them to interact with a wide range of biological targets, including enzymes and receptors within the central nervous system. mdpi.comresearchgate.net This has led to the investigation of their potential in treating various neurological and psychiatric disorders. researchgate.net
One of the key areas of investigation has been the role of imidazo[4,5-b]pyridine derivatives as kinase inhibitors. Kinases are crucial signaling molecules in the CNS, and their dysregulation is implicated in numerous pathologies. For instance, derivatives of the 3H-imidazo[4,5-b]pyridine scaffold have been designed and evaluated as inhibitors of Mixed Lineage Kinase 3 (MLK3), a protein implicated in neurodegenerative diseases. nih.gov
Furthermore, research into imidazo[4,5-b]pyridine derivatives has demonstrated their potential in managing neuropathic pain. A notable example is the discovery of 1H-imidazo[4,5-b]pyridine derivatives as potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins. One such inhibitor, DDO-8926, has shown significant efficacy in a mouse model of spared nerve injury. Its mechanism of action involves the reduction of neuroinflammation by inhibiting the expression of pro-inflammatory cytokines and decreasing neuronal excitability.
The anti-inflammatory properties of imidazo[4,5-b]pyridine derivatives have also been explored in the context of retinal ischemia. One compound was found to diminish the inflammatory response induced by oxidative stress in human retinal pigment epithelial cells. researchgate.net
While not directly focused on neurological pathways, the ability of imidazo[4,5-b]pyridin-7-one derivatives to modulate the activity of ATP-binding cassette (ABC) transporters is noteworthy. ABC transporters are present in the blood-brain barrier and play a critical role in controlling the entry of substances into the CNS. Modulation of these transporters could therefore have indirect effects on neurological function.
The broad-ranging biological activities of this class of compounds, including antiproliferative and antiviral effects, further underscore the therapeutic potential of the imidazo[4,5-b]pyridine scaffold.
Detailed Research Findings on Imidazo[4,5-b]pyridinone Derivatives
| Compound/Derivative | Neurological Target/Pathway | Key Findings | Reported Potency (IC₅₀/EC₅₀) |
|---|---|---|---|
| DDO-8926 | Bromodomain and Extra-Terminal (BET) proteins (BRD4) | Alleviated mechanical hypersensitivity in a mouse model of neuropathic pain by inhibiting pro-inflammatory cytokine expression and reducing excitability. | IC₅₀ = 28 nM (BRD4) |
| 3H-imidazo[4,5-b]pyridine derivatives | Mixed Lineage Kinase 3 (MLK3) | Demonstrated significant inhibition of MLK3, a kinase implicated in neurodegenerative diseases. nih.gov | Data not publicly available |
| Imidazo[4,5-b]pyridine derivative (Compound 22) | Inflammatory response in retinal ischemia | Diminished tert-butyl hydroperoxide-induced inflammatory response in ARPE-19 cells. researchgate.net | Data not publicly available |
| Amidino-substituted imidazo[4,5-b]pyridines | Antiproliferative activity (not directly neurological, but indicates cellular potency) | Showed potent antiproliferative activity against various cancer cell lines. | IC₅₀ values in the sub-micromolar range for some derivatives against colon carcinoma cell lines. |
Advanced Characterization Techniques in Imidazo 4,5 B Pyridinone Research
Spectroscopic Analysis (NMR, IR, UV-Vis, Fluorescence, Mass Spectrometry)
Spectroscopic techniques are fundamental in confirming the identity and purity of newly synthesized imidazo[4,5-b]pyridinone compounds. They provide detailed information about the molecular structure and electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the precise connectivity of atoms within a molecule. In the study of imidazo[4,5-b]pyridine derivatives, both ¹H and ¹³C NMR are routinely employed to confirm the successful synthesis and structural integrity of the compounds. researchgate.netresearchgate.netnih.govmdpi.comrsc.org For instance, the ¹H NMR spectrum of a related compound, 4-amino-3-(4-chlorophenyl)-1-cyclohexyl-1H-imidazo[4,5-c]pyridin-2(3H)-one, shows characteristic signals corresponding to the protons on the pyridine (B92270) and phenyl rings, as well as the cyclohexyl group. nih.gov Similarly, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. nih.govmdpi.com
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the context of imidazo[4,5-b]pyridinone research, IR spectroscopy can confirm the presence of key functional groups such as N-H and C=O bonds. rsc.orgnist.govresearchgate.net
UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption spectra of imidazo[4,5-b]pyridine derivatives typically show characteristic bands in the UV region, which can be influenced by the substituents on the heterocyclic core. researchgate.net
Fluorescence Spectroscopy is employed to study the emission properties of fluorescent imidazo[4,5-b]pyridine derivatives. Some of these compounds exhibit interesting photophysical properties, with potential applications as fluorescent probes or dyes. researchgate.netresearchgate.net The emission spectra reveal the wavelength of maximum emission and the quantum yield, which are important parameters for characterizing fluorescent molecules. researchgate.net
Mass Spectrometry (MS) is an essential technique for determining the molecular weight of a compound and confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula of a newly synthesized compound. nih.govmdpi.comrsc.org Electrospray ionization (ESI) is a common ionization technique used for the analysis of these compounds. nih.govmdpi.com
Table 1: Spectroscopic Data for Selected Imidazo[4,5-b]pyridine Derivatives
| Compound Name | ¹H NMR (DMSO-d₆, δ/ppm) | ¹³C NMR (DMSO-d₆, δ/ppm) | Mass Spectrometry (ESI-MS, m/z) |
| 4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile | 13.82 (bs, 1H, NH), 8.41 (d, 3H), 8.11 (s, 1H), 8.04 (d, 2H), 7.31 (dd, 1H) mdpi.com | 145.21, 134.13, 133.39 (2C), 127.72, 119.10, 118.88 (2C), 113.11 mdpi.com | 221.06 [M+H]⁺ mdpi.com |
| 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | 8.43 (d, 1H), 8.28 (d, 1H), 8.26–8.22 (m, 2H), 7.59–7.57 (m, 3H) mdpi.com | 154.67, 144.57, 131.43, 129.62, 129.56 (2C), 127.40 (2C), 113.46 mdpi.com | 275.99/277.13 [M+H]⁺ mdpi.com |
| 4-amino-3-(4-chlorophenyl)-1-phenyl-1H-imidazo[4,5-c]pyridin-2(3H)-one | 7.78 (d, 1H), 7.68–7.62 (m, 2H), 7.61 (d, 1H), 7.60–7.53 (m, 5H), 7.53–7.46 (m, 1H), 6.48 (d, 1H), 4.96 (s, 2H) nih.gov | 152.17, 144.20, 142.05, 136.38, 134.23, 133.47, 133.31, 130.18, 129.95, 129.47, 128.58, 126.71, 109.99, 96.76 nih.gov | 336.77 [M+H]⁺ nih.gov |
| 4-amino-3-(4-chlorophenyl)-1-(m-tolyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one | 7.78 (d, 1H), 7.68–7.62 (m, 2H), 7.58–7.52 (m, 2H), 7.48 (t, 1H), 7.40–7.27 (m, 3H), 6.48 (d, 1H), 4.95 (s, 2H), 2.40 (s, 3H) nih.gov | 152.18, 144.17, 142.03, 139.57, 136.45, 134.14, 133.48, 133.29, 130.16, 129.73, 129.46, 129.26, 127.17, 123.75, 109.95, 96.82, 21.27 nih.gov | 350.69 [M+H]⁺ nih.gov |
| 4-amino-3-(4-chlorophenyl)-1-cyclohexyl-1H-imidazo[4,5-c]pyridin-2(3H)-one | 7.77 (d, 1H), 7.61 (d, 2H), 7.45 (d, 2H), 6.91 (d, 1H), 4.83 (s, 2H), 4.18 (tt, 1H), 2.11 (qd, 2H), 1.79 (m, 5H), 1.48–1.22 (m, 3H) nih.gov | 152.44, 144.02, 141.42, 135.67, 133.61, 133.00, 130.05, 129.31, 109.72, 97.73, 53.26, 29.84, 25.81, 25.08 nih.gov | Not Available |
| 4-amino-1-(tert-butyl)-3-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one | 7.70 (d, 1H), 7.60 (d, 2H), 7.43 (d, 2H), 6.98 (d, 1H), 4.73 (s, 2H), 1.72 (s, 9H) nih.gov | 152.86, 144.09, 140.93, 136.17, 133.67, 133.12, 130.44, 129.23, 110.24, 100.12, 58.95, 29.26 nih.gov | 317.06 [M+H]⁺ nih.gov |
X-ray Diffraction Studies for Molecular and Crystal Structure Determination
For example, the crystal structure of 1H-imidazo[4,5-b]pyridine has been determined to be orthorhombic, with a planar conformation of the molecular skeleton. researchgate.net The molecules are organized into hydrogen-bonded chains, which stabilize the crystal structure. researchgate.net Similar studies on substituted derivatives provide valuable insights into how different functional groups influence the molecular packing and intermolecular interactions. mdpi.commdpi.com
Table 2: Crystallographic Data for Imidazo[4,5-b]pyridine and a Derivative
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
| 1H-imidazo[4,5-b]pyridine | Orthorhombic | Pna2₁ | Not specified | researchgate.net |
| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.5010(10)°, β = 98.6180(10)°, γ = 103.8180(10)° | mdpi.com |
Biochemical and Biophysical Methods for Interaction Studies (e.g., binding affinities, cellular assays)
To evaluate the biological activity of 7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one and its analogs, a variety of biochemical and biophysical methods are employed. These assays provide quantitative data on the interaction of the compounds with their biological targets and their effects on cellular processes.
Binding Affinity Studies are used to measure the strength of the interaction between a compound and its target protein. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to determine the binding affinity (Kd) and other thermodynamic parameters of the interaction. While specific data for this compound is not detailed in the provided results, related imidazo[4,5-b]pyridine derivatives have been evaluated for their binding to various biological targets. mdpi.com
Cellular Assays are performed to assess the effects of the compounds on living cells. These assays can measure a wide range of cellular responses, including cell viability, proliferation, and apoptosis. For example, imidazo[4,5-b]pyridine derivatives have been evaluated for their antiproliferative effects on various cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a compound in these assays. nih.govacs.org Some derivatives have shown potent activity, with IC₅₀ values in the sub-micromolar range against certain cancer cell lines. nih.gov
Table 3: Biological Activity of Selected Imidazo[4,5-b]pyridine Derivatives
| Compound | Target/Assay | Activity | Reference |
| Amidino-substituted imidazo[4,5-b]pyridines | Colon carcinoma cell line | IC₅₀ 0.4 and 0.7 µM | nih.gov |
| Imidazo[4,5-b]pyridine-based kinase inhibitor | SW620 human colon carcinoma xenograft | Growth inhibition | acs.org |
| Imidazo[4,5-b]pyridine derivatives | Mycobacterium tuberculosis | Inhibition of bacterial growth | evitachem.com |
Future Perspectives and Research Directions in Imidazo 4,5 B Pyridinone Chemistry
Design of Next-Generation Imidazo[4,5-b]pyridinone Analogues with Enhanced Specificity
A primary objective in modern drug discovery is the design of molecules that act on their intended target with high specificity, thereby minimizing off-target effects. For the imidazo[4,5-b]pyridinone class, future research is centered on strategic structural modifications to enhance this selectivity. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how different functional groups at various positions on the heterocyclic core influence biological activity and target binding. nih.gov
Key strategies for designing next-generation analogues include:
Targeted Substitution: The introduction of specific substituents on the imidazo[4,5-b]pyridine core can significantly alter binding affinity and selectivity. For instance, studies on tetracyclic imidazo[4,5-b]pyridine derivatives have shown that the placement of amino side chains and the position of the nitrogen atom in the pyridine (B92270) ring dramatically influence antiproliferative activity against cancer cell lines. irb.hr
Conformational Constraint: Incorporating cyclic or bridged structures can lock the molecule into a specific conformation that is optimal for binding to the target's active site. This can lead to a significant increase in potency and selectivity.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can fine-tune the molecule's pharmacokinetic and pharmacodynamic profile. This approach is used to improve properties like solubility, metabolic stability, and target affinity.
Lead optimization studies on imidazo[4,5-b]pyridine-based inhibitors of Aurora kinases, for example, involved refining physicochemical properties by adding solubilizing groups. This led to the identification of a potent and highly bioavailable preclinical candidate, CCT137690, demonstrating the success of targeted design strategies. researchgate.net
| Derivative Class | Modification Strategy | Observed Outcome | Reference |
|---|---|---|---|
| Tetracyclic Analogues | Varying position of amino side chains | Pronounced cytostatic effect in submicromolar ranges on HCT116 and MCF-7 cancer cells. irb.hr | irb.hr |
| Amidino-Substituted Derivatives | Introduction of unsubstituted amidino or 2-imidazolinyl amidino groups | Selective and strong antiproliferative activity against colon carcinoma. mdpi.com | mdpi.com |
| Aurora Kinase Inhibitors | Incorporation of a 1-benzylpiperazinyl motif and solubilizing groups | Potent inhibition of Aurora kinases A, B, and C with high oral bioavailability. researchgate.net | researchgate.net |
Exploration of Novel Biological Targets for Imidazo[4,5-b]pyridinones
The structural similarity of imidazo[4,5-b]pyridines to purines suggests they can interact with a wide range of biological targets, particularly those that bind adenosine or guanine. irb.hrnih.gov While initial research focused on areas like kinase inhibition, the therapeutic potential of this scaffold is much broader. nih.gov Future research will undoubtedly uncover new proteins, enzymes, and cellular pathways that can be modulated by this class of compounds.
Promising new areas of exploration include:
Epigenetic Targets: Bromodomain and Extra-Terminal (BET) proteins are key epigenetic readers that have emerged as important targets in cancer and inflammation. Recently, 1H-imidazo[4,5-b]pyridine derivatives have been identified as potent and selective BET inhibitors, showing promise for the treatment of conditions like neuropathic pain by reducing neuroinflammation. acs.org
Parasitic Diseases: ATP-binding cassette (ABC) transporters in parasites like Cryptosporidium parvum are essential for survival and drug resistance. Imidazo[4,5-b]pyridin-7-one derivatives have been synthesized and shown to bind to the nucleotide-binding domain of the CpABC3 transporter, suggesting a potential new avenue for developing anti-parasitic agents. nih.gov
Allosteric Modulation: Rather than directly competing with the natural ligand at the active (orthosteric) site, allosteric modulators bind to a different site on a receptor to fine-tune its activity. This can offer greater specificity and a better safety profile. Related compounds, such as 1H-imidazo[4,5-c]quinolin-4-amines, have been developed as positive allosteric modulators (PAMs) for the A3 adenosine receptor, indicating a potential direction for imidazo[4,5-b]pyridinone research. nih.gov
Infectious Diseases: The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. mdpi.comresearchgate.net Imidazo[4,5-b]pyridines have demonstrated antibacterial and antifungal activity, and future work could focus on identifying their specific microbial targets, such as Lumazine (B192210) synthase, an enzyme involved in riboflavin biosynthesis that is absent in humans. researchgate.net
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of complex heterocyclic scaffolds like imidazo[4,5-b]pyridinone can be challenging. Traditional methods often require harsh conditions, multiple steps, and generate significant waste. Modern organic chemistry is increasingly focused on developing "green" and more efficient synthetic routes.
Future directions in the synthesis of imidazo[4,5-b]pyridinones include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, increase yields, and lead to cleaner reactions compared to conventional heating methods. This has been successfully applied to the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives. researchgate.neteurjchem.com
Catalytic Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki-Miyayura and Buchwald-Hartwig cross-couplings, provide powerful and versatile tools for rapidly creating diverse libraries of imidazo[4,5-b]pyridine analogues from a common intermediate. nih.gov These methods allow for the precise installation of various aryl and heteroaryl groups.
One-Pot and Domino Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single reaction vessel without isolating intermediates (one-pot or domino reactions) improves efficiency and reduces solvent use and waste. beilstein-journals.org Metal-free catalyzed tandem reactions have been developed for related scaffolds, suggesting a promising approach for imidazo[4,5-b]pyridinone synthesis. rsc.org
Phase Transfer Catalysis (PTC): This technique is useful for reactions involving reagents that are soluble in different, immiscible phases (e.g., aqueous and organic). PTC has been used for the N-alkylation of imidazo[4,5-b]pyridines, enabling the synthesis of various regioisomers. nih.gov
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation for heating | Reduced reaction times, higher yields, cleaner reactions. researchgate.neteurjchem.com | researchgate.neteurjchem.com |
| Palladium-Catalyzed Cross-Coupling | Suzuki-Miyayura, Buchwald-Hartwig reactions | Rapid derivatization, broad substrate scope, high functional group tolerance. nih.gov | nih.gov |
| One-Pot Synthesis | Multiple reaction steps in a single vessel | Increased efficiency, reduced waste, economical and environmentally friendly. beilstein-journals.org | beilstein-journals.org |
Applications Beyond Traditional Medicinal Chemistry (e.g., Chemosensors, Organic Light-Emitting Diodes (OLEDs))
The unique electronic and photophysical properties of fused heterocyclic systems like imidazo[4,5-b]pyridinone open up possibilities for applications in materials science and diagnostics, moving beyond their traditional role in medicine.
Chemosensors: Certain organic molecules can exhibit changes in their fluorescence or color upon binding to a specific analyte. This property can be harnessed to create highly sensitive and selective chemosensors. For example, benzo acs.orgeurjchem.comimidazo[1,2-a]pyridines, which share a related core structure, have been developed as functional luminogens with aggregation-induced emission (AIE) properties. rsc.org These compounds show strong fluorescence in the solid state and can be used for the highly sensitive detection of nitroaromatic explosives like picric acid. rsc.org This suggests that imidazo[4,5-b]pyridinones could be similarly functionalized to detect other environmentally or biologically important molecules.
Organic Electronics (OLEDs): The development of new materials for Organic Light-Emitting Diodes (OLEDs) is a rapidly growing field. The key requirements for these materials are high photostability, good charge transport properties, and high fluorescence quantum yields. The imidazo[1,5-a]pyridine (B1214698) scaffold, an isomer of the imidazo[4,5-b]pyridine system, has been investigated for its emissive properties and wide Stokes shift, making it a suitable candidate for optoelectronic applications. mdpi.com The tunable electronic nature of the imidazo[4,5-b]pyridinone core makes it an attractive platform for designing novel emitters for next-generation displays and lighting.
Fluorescent Probes: The compact and emissive nature of imidazopyridine derivatives makes them suitable for use as fluorescent probes in biological imaging. mdpi.com They can be designed to localize within specific cellular compartments, such as cell membranes, allowing for the study of membrane dynamics, fluidity, and hydration, which are critical for monitoring cell health. mdpi.com
Q & A
Q. What synthetic methodologies are commonly employed to prepare 7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one, and what intermediates are critical?
The compound is synthesized via multi-step routes involving nitroimidazole precursors. For example, 4(5)-nitro-1H-imidazole undergoes vicarious nucleophilic substitution with a chloroform-derived carbanion to form 1-benzyl-5-dichloromethyl-4-nitro-1H-imidazole. Subsequent hydrolysis and Knoevenagel condensation with diethyl malonate yield intermediates like 4-nitroimidazole derivatives, which are reduced and cyclized to form the target compound . Catalytic reduction of 5-nitroimidazoles in dioxane also generates 5-aminoimidazoles, which cyclize to imidazo[4,5-b]pyridinones under thermal conditions .
Q. How is the structural integrity of this compound confirmed experimentally?
X-ray crystallography is pivotal for confirming planar fused-ring systems and hydrogen-bonding networks (e.g., N–H⋯N and C–H⋯O interactions in crystal lattices) . Spectroscopic methods include H/C NMR for aromatic proton and carbon assignments, IR for carbonyl stretching (~1700 cm), and mass spectrometry for molecular ion validation. For intermediates, elemental analysis and HRMS are standard .
Q. What analytical techniques are used to characterize intermediates and byproducts during synthesis?
Thin-layer chromatography (TLC) monitors reaction progress, while column chromatography (silica gel, ethyl acetate/hexane) purifies intermediates . High-performance liquid chromatography (HPLC) quantifies impurities, and LC-MS identifies byproducts. For halogenated derivatives, X-ray fluorescence (XRF) or F NMR verifies substituent incorporation .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst, temperature) influence diastereoselectivity in imidazo[4,5-b]pyridinone synthesis?
Diastereoselectivity in spiro-fused derivatives is controlled by base-promoted cyclization in aprotic solvents (e.g., DMF) with KCO as a catalyst. Oxidative conditions (MnO, toluene reflux) selectively oxidize pyrido[2,3-d]oxazoles to oxazolo[4,5-b]pyridinones, but pyrrolo analogs require alternative oxidants . Solvent polarity and temperature (e.g., reflux vs. room temperature) modulate ring-closure efficiency .
Q. What in vitro assays evaluate the biological activity of imidazo[4,5-b]pyridinone derivatives?
Antimitotic activity is assessed via tubulin polymerization inhibition assays . Kinase inhibition (e.g., Aurora kinases) uses fluorescence-based ADP-Glo™ assays . For antiviral screening, plaque reduction assays (e.g., against HSV-1) and cytotoxicity profiling (MTT assay on Vero cells) are standard . Structure-activity relationship (SAR) studies correlate substituents (e.g., trifluoromethyl, morpholino) with potency .
Q. How can computational methods resolve contradictions in reaction mechanisms or electronic properties?
Q. What strategies address low yields in large-scale synthesis of imidazo[4,5-b]pyridinones?
Yield discrepancies arise from competing side reactions (e.g., over-oxidation or dimerization). Optimizing stoichiometry (e.g., excess Meldrum’s acid in multicomponent condensations) and using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve efficiency . Flow chemistry reduces decomposition risks by minimizing reaction times .
Q. How are imidazo[4,5-b]pyridinones functionalized for pharmacological optimization?
Halogenation (Br, Cl) at C6/C7 positions enhances bioavailability . Piperazine or diazepane substituents at C2 improve CNS penetration, as seen in TRPA1 inhibitors . Hydroxymethyl groups introduced via boron tribromide demethylation enable prodrug strategies . SAR-guided modifications balance lipophilicity (ClogP) and solubility (LogS) .
Q. What impurities arise during synthesis, and how are they mitigated?
Common impurities include uncyclized intermediates (e.g., nitroimidazoles) and regioisomers. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates these. For halogenated analogs, ICP-MS detects residual metal catalysts (e.g., Pd from cross-coupling) . Recrystallization from ethanol/water mixtures removes polar byproducts .
Q. How do imidazo[4,5-b]pyridinones interact with biomacromolecules in drug discovery?
As purine analogs, they intercalate into DNA via π-π stacking (e.g., antiviral derivatives) . Molecular docking (AutoDock Vina) predicts binding to kinase ATP pockets (e.g., Aurora A), validated by surface plasmon resonance (SPR) . Metabolite identification (e.g., CYP450 oxidation) uses liver microsome assays and UPLC-QTOF-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
